2-(4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carbonyl)phenyl acetate
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Description
2-(4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carbonyl)phenyl acetate is a useful research compound. Its molecular formula is C21H21ClN6O3 and its molecular weight is 440.89. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is the histamine H1 receptor . Histamine H1 receptors play a crucial role in allergic reactions, as they are the primary receptors that histamine interacts with to cause allergies .
Mode of Action
This compound, being a derivative of piperazine, likely acts as a H1 receptor antagonist . It has a higher affinity to H1 receptors than histamine, meaning it can effectively block the action of histamine on these receptors . This results in a reduction of the allergic response.
Biochemical Pathways
The compound’s interaction with the H1 receptor affects the histamine-mediated allergic response pathway . By blocking the action of histamine on H1 receptors, it prevents the downstream effects of this pathway, which include vasodilation, bronchoconstriction, and increased vascular permeability . These effects are typically associated with symptoms of allergies such as inflammation, itching, and mucus production.
Result of Action
The primary result of this compound’s action is the reduction of allergic responses . By blocking the action of histamine on H1 receptors, it can alleviate symptoms of allergies such as itching and inflammation . In fact, some piperazine derivatives have shown significant effects on both allergic asthma and allergic itching .
Biochemical Analysis
Biochemical Properties
2-(4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carbonyl)phenyl acetate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including cytochrome P450 enzymes, which are crucial for its metabolism. The compound also binds to specific receptors, such as histamine H1 receptors, influencing allergic responses . These interactions highlight its potential as a therapeutic agent in treating allergic conditions.
Cellular Effects
The effects of this compound on cellular processes are profound. It modulates cell signaling pathways, particularly those involving histamine receptors, leading to altered gene expression and cellular metabolism. This compound has been shown to inhibit the release of pro-inflammatory cytokines, thereby reducing inflammation in various cell types
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with histamine H1 receptors. This binding inhibits the receptor’s activity, preventing the downstream signaling cascade that leads to allergic reactions . The compound also influences the activity of cytochrome P450 enzymes, altering the metabolism of other drugs and endogenous compounds. These molecular interactions underscore its potential as a modulator of biochemical pathways.
Properties
IUPAC Name |
[2-[4-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]piperazine-1-carbonyl]phenyl] acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN6O3/c1-15(29)31-19-5-3-2-4-18(19)21(30)27-12-10-26(11-13-27)14-20-23-24-25-28(20)17-8-6-16(22)7-9-17/h2-9H,10-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMZCLYFFRFYFQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)N2CCN(CC2)CC3=NN=NN3C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.